An In-depth Technical Guide to 1-Allyl-3-(2-chloro-acetyl)-urea: A Potential Tool for Covalent Drug Discovery
An In-depth Technical Guide to 1-Allyl-3-(2-chloro-acetyl)-urea: A Potential Tool for Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-Allyl-3-(2-chloro-acetyl)-urea (CAS Number: 5544-34-3), a molecule possessing significant potential in the realm of medicinal chemistry and drug discovery. Although specific literature on this compound is sparse, its structural features—a reactive chloroacetyl group, a versatile allyl moiety, and a urea backbone—suggest its utility as a covalent inhibitor, a synthetic intermediate, and a valuable tool for chemical biology. This document will explore its probable synthesis, predicted reactivity, and potential applications, offering a forward-looking perspective for researchers in the field.
Introduction: The Promise of a Multifunctional Scaffold
Urea derivatives have long been a cornerstone in medicinal chemistry, with many exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The molecule 1-Allyl-3-(2-chloro-acetyl)-urea is a fascinating entity within this class, distinguished by the incorporation of two key functional groups: a chloroacetyl "warhead" and an allyl group.
The chloroacetyl moiety is a well-established electrophilic group capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine.[2][3] This positions the compound as a potential covalent inhibitor, a class of drugs known for their prolonged target engagement and ability to overcome drug resistance.[4] The allyl group, on the other hand, is a common motif in natural products and synthetic drugs with demonstrated anticancer activities.[5][6][7] It can serve as a pharmacophore itself or as a handle for further chemical modification.[5][8] This guide will dissect the potential of this molecule, built upon the foundation of these reactive and biologically relevant functionalities.
Physicochemical Properties
A summary of the basic physicochemical properties of 1-Allyl-3-(2-chloro-acetyl)-urea is presented in the table below.
| Property | Value | Source |
| CAS Number | 5544-34-3 | N/A |
| Molecular Formula | C₆H₉ClN₂O₂ | N/A |
| Molecular Weight | 176.60 g/mol | N/A |
| Appearance | (Predicted) White to off-white solid | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed via the nucleophilic attack of the nitrogen atom of allylurea on the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is typically employed to neutralize the HCl byproduct.
Caption: Proposed synthesis of 1-Allyl-3-(2-chloro-acetyl)-urea.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve allylurea (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir.
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Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Allyl-3-(2-chloro-acetyl)-urea.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the allyl, urea, and chloroacetyl protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the C=O of the urea and acetyl groups, and the N-H bonds.
Reactivity and Potential as a Covalent Modifier
The key to the potential of 1-Allyl-3-(2-chloro-acetyl)-urea lies in the electrophilic nature of the chloroacetyl group. This moiety is a well-known "warhead" in the design of covalent inhibitors, which can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, in the active site of a target protein.[3][4]
Mechanism of Covalent Modification
The chloroacetyl group acts as an electrophile, and the reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage.
Caption: Mechanism of covalent modification of a target protein.
This irreversible binding can lead to a prolonged duration of action and may be effective against targets where non-covalent inhibitors have failed due to weak affinity or the development of resistance.[4]
Potential Applications in Drug Discovery and Chemical Biology
Given its structural attributes, 1-Allyl-3-(2-chloro-acetyl)-urea can be envisioned for several applications:
Covalent Inhibitor Development
The primary application would be as a starting point for the development of targeted covalent inhibitors. By incorporating this molecule into a scaffold that provides affinity for a specific protein of interest, researchers can design potent and selective inhibitors. The allyl group can be further functionalized to enhance binding affinity and selectivity.
Chemical Probe for Target Identification
This compound could be used as a chemical probe to identify novel drug targets. By observing which proteins are covalently modified by this molecule in a cellular context, researchers can uncover new therapeutic opportunities. The allyl group can also be modified with a reporter tag (e.g., a fluorophore or a biotin tag) to facilitate the detection and identification of modified proteins.
Synthetic Intermediate
The chloroacetyl group is a versatile synthetic handle. It can be displaced by a variety of nucleophiles, allowing for the synthesis of a library of derivatives with diverse functionalities. This makes 1-Allyl-3-(2-chloro-acetyl)-urea a valuable intermediate for generating novel chemical entities for high-throughput screening.
Safety and Handling
While specific toxicity data for 1-Allyl-3-(2-chloro-acetyl)-urea is not available, its constituent parts suggest that it should be handled with care. Chloroacetyl chloride is highly toxic and corrosive.[12][13] Allyl-containing compounds can also be hazardous.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Allyl-3-(2-chloro-acetyl)-urea represents a promising, yet underexplored, molecule in the landscape of chemical biology and drug discovery. Its unique combination of a reactive chloroacetyl "warhead," a versatile allyl group, and a biologically relevant urea scaffold makes it a compelling candidate for the development of covalent inhibitors and chemical probes. This guide has provided a theoretical framework for its synthesis, reactivity, and potential applications, with the aim of stimulating further research into this intriguing compound. The exploration of such multifunctional molecules is crucial for the continued advancement of therapeutic strategies and our understanding of biological systems.
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